molecular formula C15H19NO3 B8161332 (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

Cat. No.: B8161332
M. Wt: 261.32 g/mol
InChI Key: LSPYJBVBIYDARG-CYBMUJFWSA-N
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Description

®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a benzonitrile core substituted with a dioxolane ring and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the benzonitrile moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of robust catalysts, efficient separation techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways or interactions. Its ability to interact with biological macromolecules makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile could be explored for its potential pharmacological properties. Researchers may investigate its effects on various biological targets to identify potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile
  • (S)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile
  • 4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

Uniqueness

The uniqueness of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile lies in its specific stereochemistry and the presence of the dioxolane ring

Properties

IUPAC Name

4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-12(7-16)6-11(2)14(10)17-8-13-9-18-15(3,4)19-13/h5-6,13H,8-9H2,1-4H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPYJBVBIYDARG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dimethyl-4-hydroxy-benzonitrile (5.0 g, 34.0 mmol) in THF (40 mL), rac-(2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (4.49 g, 34.0 mmol) followed by triphenylphosphine (13.4 g, 50.9 mmol) is added. The mixture is cooled with an ice-bath before DEAD (8.87 g, 50.9 mmol, 23.4 mL of a 40% solution in toluene) is added dropwise. The mixture is stirred at rt for 1 h, the solvent is removed in vacuo and the residue is purified by CC on silica gel eluting with heptane:EA 99:1 to 92:8 to give rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile (7.20 g) as a pale yellow oil; LC-MS: tR=0.99 min, [M+1]+=not detected. b) To a solution of potassium tert.-butylate (6.18 g, 55.1 mmol) in methanol (125 mL), hydroxylamine hydrochloride (5.74 g, 82.7 mmol) is added. To this solution, a solution of rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile (7.20 g, 27.6 mmol) in methanol (40 mL) is added. The mixture is refluxed for 72 h before the solvent is removed in vacuo. The residue is purified by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, 2-95% acetonitrile in water containing 0.5% sat. aq. NH3) to give the title compound (4.85 g) as a pale yellow solid; LC-MS: tR=0.67 min, [M+1]+=295.06; 1H NMR (CDCl3): δ1.43 (s, 3H), 1.48 (s, 3H), 2.29 (s, 6H), 3.76-3.81 (m, 1H), 3.83-3.88 (m, 1H), 3.93-3.99 (m, 1H), 4.17-4.23 (m, 1H), 4.47-4.54 (m, 1H), 5.02 (s br, 1H), 7.28 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
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Quantity
40 mL
Type
solvent
Reaction Step Five
Name
rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethyl-4-hydroxy-benzonitrile (5.0 g, 34.0 mmol) in THF (40 mL), rac-(2,2-dimethyl-[1,3]dioxolan-4-yl)-MeOH (4.49 g, 34.0 mmol) followed by PPh3 (13.4 g, 50.9 mmol) was added. The mixture was cooled with an ice-bath before DEAD (8.87 g, 50.9 mmol, 23.4 mL of a 40% solution in toluene) was added dropwise. The mixture was stirred at rt for 1 h, the solvent was removed in vacuo and the residue was purified by CC eluting with Hept:EA 99:1 to 92:8 to give rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile as a pale yellow oil (7.20 g). LC-MS: tR=0.99 min, [M+1]+=not detected.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
rac-(2,2-dimethyl-[1,3]dioxolan-4-yl)-MeOH
Quantity
4.49 g
Type
reactant
Reaction Step Two
Name
Quantity
13.4 g
Type
reactant
Reaction Step Three
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile

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